![molecular formula C19H13FN2O3S B3017983 3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one CAS No. 313954-86-8](/img/structure/B3017983.png)
3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one
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Overview
Description
The compound "3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one" is a derivative that falls under the category of coumarin and thiazole derivatives. These compounds are known for their nitrogen and sulfur content and have been the subject of considerable interest due to their significant biological activities, particularly as pharmaceuticals .
Synthesis Analysis
The synthesis of related coumarin-thiazole derivatives typically involves multi-step or one-pot reactions. For instance, a one-pot three-component synthesis method has been described for the preparation of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones, which could be analogous to the synthesis of the compound . Another method involves a two-component synthesis protocol, which could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of coumarin-thiazole derivatives is characterized by the presence of a chromen-2-one backbone with a thiazolyl moiety attached at the third position. The molecular structure is confirmed by various spectroscopic methods such as UV-vis, FTIR, NMR, and mass spectroscopy. In some cases, the structure is further elucidated by single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactivity of coumarin-thiazole derivatives includes their ability to interact with metal cations and changes in pH. For example, certain benzothiazole analogs are suitable for sensing zinc cations and exhibit large fluorescence enhancement under basic conditions . This suggests that the compound may also have similar reactivity towards metal cations and pH changes.
Physical and Chemical Properties Analysis
Coumarin-thiazole derivatives are known to possess antimicrobial properties, which can be enhanced when incorporated into polymers and polymer composites . The physical and mechanical properties of these compounds, when added to polyurethane varnish formulations, have been found to improve slightly, indicating that the addition of such derivatives does not compromise the material's integrity .
Scientific Research Applications
Synthesis Methods
Research has developed efficient synthesis methods for compounds similar to "3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one". One study describes a two-component protocol for synthesizing a series of these compounds, highlighting their structural establishment through various spectroscopic methods (Saeed et al., 2013). Another research effort details an unusual synthesis method involving ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, demonstrating a novel approach for preparing these compounds via benzopyran ring opening (Kavitha et al., 2018).
Antibacterial and Antifungal Applications
Several studies have evaluated the antibacterial and antifungal effects of derivatives of "this compound". For instance, Behrami and Dobroshi (2019) synthesized new derivatives and tested their antibacterial activity against common bacterial strains, finding significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019). Additionally, Al-Amiery et al. (2012) tested newly synthesized coumarins for antifungal activities, showing promising results against selected fungi (Al-Amiery et al., 2012).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of biological processes .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJUGWNSGDVYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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